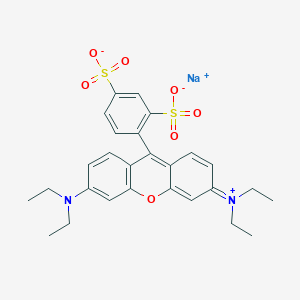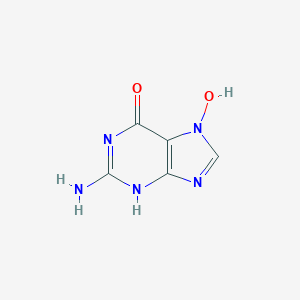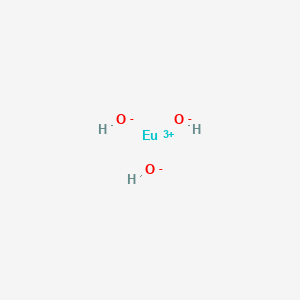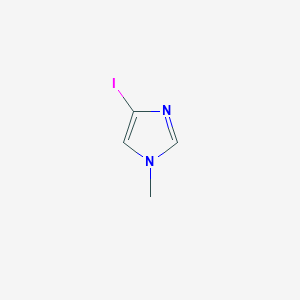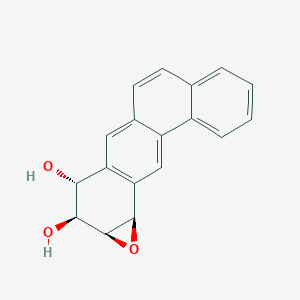
8,9-Dihydroxy-10,11-epoxy-8,9,10,11-tetrahydrobenz(a)anthracene
概要
説明
8,9-Dihydroxy-10,11-epoxy-8,9,10,11-tetrahydrobenz(a)anthracene is a compound that has been studied for its interactions with DNA . It is a type of diol epoxide, which are compounds that have been associated with carcinogenic activity .
Synthesis Analysis
The synthesis of this compound involves the reactions of the non-bay-region diol epoxides . These reactions occur with native double-stranded DNA in aqueous solutions . The synthesis process has been studied in optically pure form .Molecular Structure Analysis
The molecular structure of a tetrahydrotetrol that was formed by the hydrolysis of 8,9-Dihydroxy-10,11-epoxy-8,9,10,11-tetrahydrobenz(a)anthracene has been determined using X-ray single crystal analysis .Chemical Reactions Analysis
The reactions of this compound with DNA have been investigated using various spectroscopic techniques . The results suggest that both diastereomers form non-covalent, intercalative complexes with DNA prior to undergoing chemical reactions .科学的研究の応用
Synthesis and Stereochemistry
The synthesis of optically pure forms of benz[a]anthracene 8,9-oxide and its mammalian liver metabolites, including 8,9-dihydroxy-8,9-dihydrobenz[a]anthracene, has been achieved (Boyd et al., 1981). This research is significant for understanding the stereochemical aspects of these compounds.
Metabolism in Biological Systems
Studies on the metabolism of benz[a]anthracene derivatives by rat liver preparations reveal their conversion to dihydrodiols and the formation of glutathione conjugates (Sims, 1971). These metabolic pathways are crucial for understanding the biological transformations of these compounds.
Metabolic Activation and DNA Interaction
Research indicates that benz[a]anthracene-10,11-diol undergoes metabolic activation in a rat-liver microsomal system, forming various epoxides that interact with DNA (Cooper et al., 1980). Understanding these interactions is vital for assessing the biological impact of these compounds.
DNA Binding Properties
The study of non-bay-region diol epoxides of benz[a]anthracene and their reactions with DNA contributes to the understanding of their binding properties and potential biological activities (Carberry et al., 1989). These interactions are significant in the context of carcinogenesis and DNA damage.
Comparative Biological Activities
The metabolic activation of benz[a]anthracene in different biological systems, such as rat liver, mouse skin, and hamster embryo cells, has been explored to understand the formation of various metabolites and their interactions with DNA (MacNicoll et al., 1981). This comparative approach provides insights into the diverse biological effects of these compounds.
DNA Damage and Breaks
Research shows that certain derivatives of benz[a]anthracene can introduce single-strand breaks into DNA, indicating their potential genotoxic effects (Cooper et al., 1983). Understanding these effects is critical for assessing the risk associated with exposure to these compounds.
Mutagenic and Carcinogenic Potential
The mutagenicity and cytotoxicity of various benz[a]anthracene diol epoxides have been studied, highlighting their exceptional activity as potential carcinogens (Wood et al., 1977). These studies contribute to our understanding of the health risks associated with these compounds.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(4R,6S,7S,8R)-5-oxapentacyclo[9.8.0.03,9.04,6.014,19]nonadeca-1,3(9),10,12,14,16,18-heptaene-7,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c19-15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16+,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVDCUCAPJTHNE-XDNAFOTISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C(C4O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@@H]5[C@@H](O5)[C@H]([C@@H]4O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601134830 | |
| Record name | rel-(1aR,2R,3S,11bS)-1a,2,3,11b-Tetrahydrobenz[7,8]anthra[1,2-b]oxirene-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601134830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8,9-Dihydroxy-10,11-epoxy-8,9,10,11-tetrahydrobenz(a)anthracene | |
CAS RN |
63038-83-5, 64598-83-0 | |
| Record name | rel-(1aR,2R,3S,11bS)-1a,2,3,11b-Tetrahydrobenz[7,8]anthra[1,2-b]oxirene-2,3-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63038-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8,9-Dihydroxy-10,11-epoxy-8,9,10,11-tetrahydrobenz(a)anthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063038835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benz(a)anthracene, 8,9,10,11-tetrahydro-8-beta,9-alpha-dihydroxy-10-alpha,11-alpha-epoxy-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064598830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | rel-(1aR,2R,3S,11bS)-1a,2,3,11b-Tetrahydrobenz[7,8]anthra[1,2-b]oxirene-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601134830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



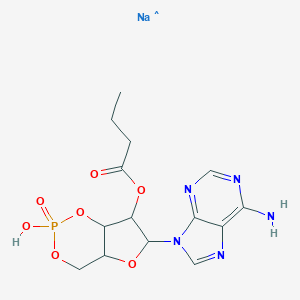
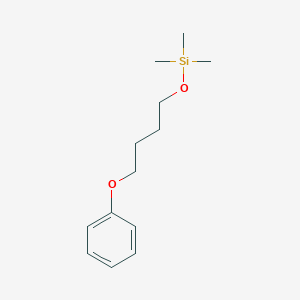
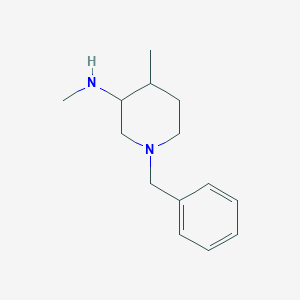
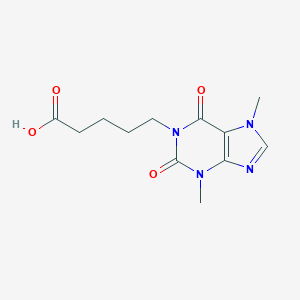
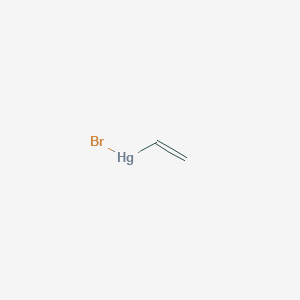
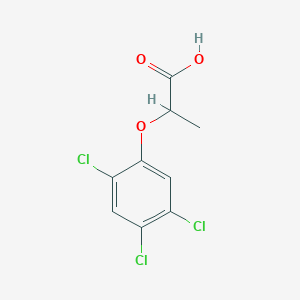
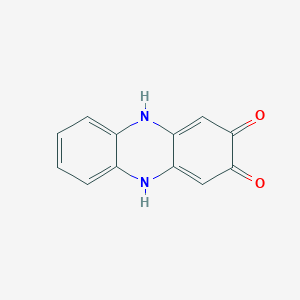
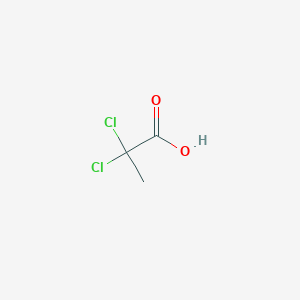
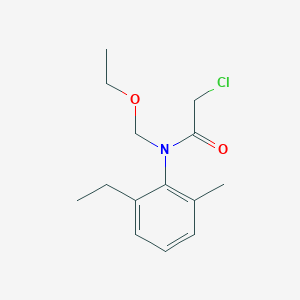
![(4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B104952.png)
